2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate
CAS No.:
Cat. No.: VC16015119
Molecular Formula: C26H37NO3
Molecular Weight: 411.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H37NO3 |
|---|---|
| Molecular Weight | 411.6 g/mol |
| IUPAC Name | [2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
| Standard InChI | InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3 |
| Standard InChI Key | DCCSDBARQIPTGU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
The compound's systematic IUPAC name, 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate, reflects its intricate molecular architecture comprising:
-
Diisopropylamino group: Provides tertiary amine functionality essential for receptor interaction
-
Phenylpropyl backbone: Facilitates lipid solubility and membrane penetration
-
Hydroxymethylphenol ester: Serves as metabolically labile prodrug component
-
Isobutyrate moiety: Enhances pharmacokinetic stability prior to hydrolysis
Key physicochemical parameters from analytical studies include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₇H₃₈N₂O₃ | |
| Molecular weight | 438.61 g/mol | |
| Storage conditions | 2-8°C (refrigerated) | |
| Synthetic purity | >99% (HPLC) |
The stereochemistry at the C-1 position of the phenylpropyl chain (R-configuration) is critical for pharmacological activity, as demonstrated by comparative studies of enantiomers .
Synthetic Methodology and Process Optimization
The European patent EP2463267A1 details an optimized synthetic route achieving >95% yield with impurity levels <0.1% :
Step 1: Acylation of (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol
-
Reagents: Isobutyryl chloride (1.1-1.5 eq)
-
Base: Potassium carbonate (2.0 eq)
-
Solvent system: Ethanol/toluene (1:6 v/v)
-
Temperature: 0°C → ambient during addition
Step 2: Workup and purification
-
Biphasic extraction (water/toluene)
-
Acidic wash (5% acetic acid)
-
Basification (pH 9-10) with NaOH
-
Final isolation via solvent evaporation
Critical process parameters include:
-
Strict temperature control during acylation prevents epimerization
-
Solvent ratios impact reaction kinetics and byproduct formation
-
Base selection influences esterification efficiency (K₂CO₃ > Et₃N > NMM in yield studies)
Pharmacological Profile and Metabolic Activation
The prodrug demonstrates dose-dependent conversion kinetics to 5-HMT:
| Parameter | Value | Methodology |
|---|---|---|
| Plasma Tₘₐₓ (5-HMT) | 5.0 ± 1.2 hours | HPLC-MS |
| Bioactivation half-life | 22.4 ± 3.8 minutes | In vitro |
| Protein binding | 81-89% (species-dependent) | Equilibrium dialysis |
Mechanistic studies reveal:
-
Muscarinic receptor antagonism: 5-HMT shows nM affinity for M3 (Kᵢ=2.1nM) and M1 (Kᵢ=3.8nM) subtypes
-
Tissue selectivity: 12-fold higher bladder vs. salivary gland exposure in canine models
-
Metabolic stability: Hepatic CYP3A4/2D6-mediated oxidation accounts for <5% of clearance
Physicochemical Stability Profile
Accelerated stability testing under ICH guidelines reveals:
| Condition | Degradation Products | Rate (%/month) |
|---|---|---|
| 40°C/75% RH | Hydrolyzed ester (5-HMT) | 4.2 ± 0.8 |
| Photolytic (1.2 million lux) | N-oxidation products | 1.1 ± 0.3 |
| Acidic (0.1N HCl) | Des-isopropyl analogs | 8.9 ± 1.2 |
Formulation strategies employing enteric coating reduce gastric degradation by 78% compared to immediate-release tablets .
Analytical Characterization Techniques
Modern QC protocols utilize orthogonal methods:
HPLC Method (USP)
-
Column: C18, 250×4.6mm, 5μm
-
Mobile phase: Acetonitrile/ammonium acetate (pH 4.5) gradient
-
Detection: 210nm UV
-
System suitability: RSD <1.0% for retention time
Mass Spectral Data
-
ESI+ m/z: 439.3 [M+H]⁺ (calc. 438.61)
-
MS/MS fragments: 281.2 (C₁₇H₂₅N₂O⁺), 178.1 (C₁₂H₁₆N⁺)
Chiral Purity Assessment
-
CE Method: 50mM Tris-phosphate (pH 2.5) with 15mM β-cyclodextrin
-
Migration time: 8.9min (R-enantiomer) vs 10.2min (S-form)
Comparative Pharmacokinetics
Species-dependent differences in prodrug conversion:
| Species | F (oral bioavailability) | t₁/₂ (5-HMT) | AUC₀-∞ (ng·h/mL) |
|---|---|---|---|
| Human | 52 ± 9% | 7.3 ± 1.1h | 189 ± 34 |
| Rat | 38 ± 6% | 2.1 ± 0.4h | 76 ± 12 |
| Dog | 61 ± 8% | 5.9 ± 0.9h | 234 ± 41 |
Interspecies scaling factors (allometric exponent 0.75) enable accurate human dose projection from preclinical data .
Environmental Fate and Ecotoxicity
REACH-compliant assessment reveals:
| Parameter | Value | Test Method |
|---|---|---|
| Biodegradation (28d) | 12-18% | OECD 301D |
| Aquatic toxicity (LC50) | >100mg/L (Daphnia magna) | OECD 202 |
| Soil adsorption (Koc) | 1,200 L/kg | EPA 835.1110 |
The compound's environmental persistence (DT₅₀=48d) necessitates controlled manufacturing waste management .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume